

Sulfo-Cy3(Me)COOH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3(Me)COOH**

Cat. No.: **B12385879**

[Get Quote](#)

In-Depth Technical Guide to Sulfo-Cy3(Me)COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sulfo-Cy3(Me)COOH**, a fluorescent dye widely utilized in biological research and drug development. It details the molecule's chemical and physical properties, provides a protocol for its application in protein labeling, and illustrates its use in studying cellular signaling pathways.

Core Molecular Information

Sulfo-Cy3(Me)COOH is a water-soluble, orange-fluorescent dye belonging to the cyanine family. The inclusion of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents. The carboxylic acid functional group allows for its covalent attachment to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond, typically via activation with a carbodiimide.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sulfo-Cy3(Me)COOH**.

Property	Value	Reference
Chemical Formula	$C_{30}H_{36}N_2O_8S_2$	[1]
Molecular Weight	616.75 g/mol	[1] [2]
Excitation Maximum (Ex)	~554 nm	[2] [3]
Emission Maximum (Em)	~568 nm	[2] [3]

Experimental Protocols: Protein Labeling with Sulfo-Cy3(Me)COOH

This section provides a detailed methodology for the covalent labeling of proteins with **Sulfo-Cy3(Me)COOH** using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

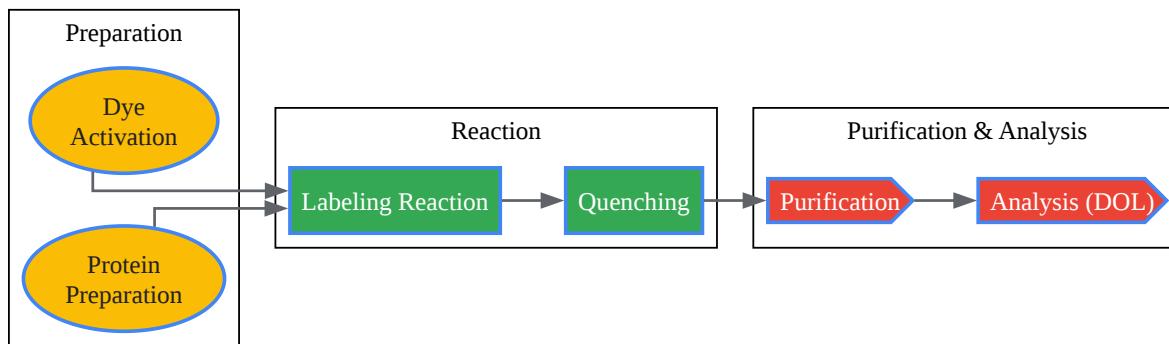
Materials

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- **Sulfo-Cy3(Me)COOH**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

Procedure

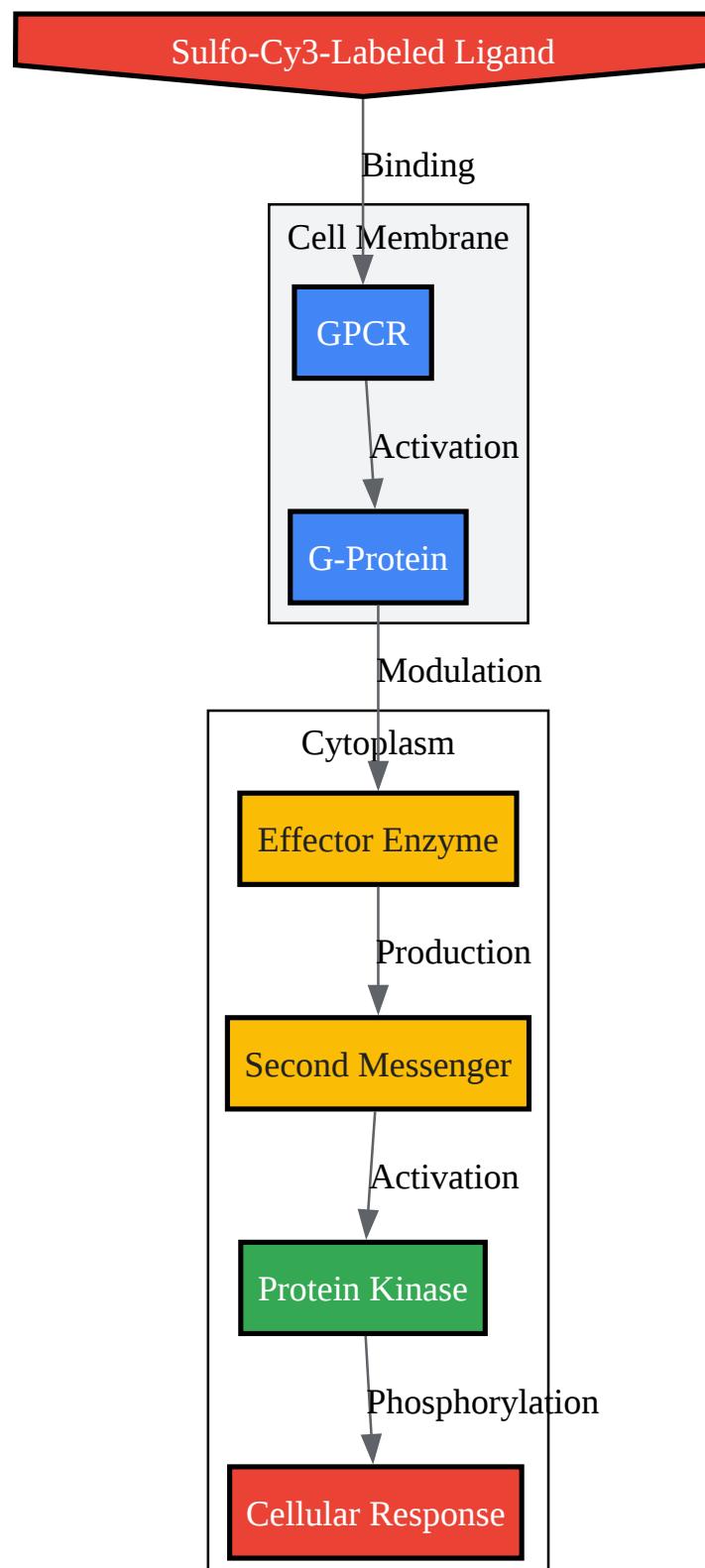
- Protein Preparation:

- Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the activated dye and must be avoided.
- If necessary, exchange the buffer using dialysis or a desalting column.


- Dye Activation:
 - Dissolve **Sulfo-Cy3(Me)COOH** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
 - In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the reaction buffer. A typical molar ratio is 1:2:2 for Dye:EDC:NHS.
 - Add the EDC/NHS solution to the **Sulfo-Cy3(Me)COOH** solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Labeling Reaction:
 - Add the activated **Sulfo-Cy3(Me)COOH** solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific protein and application, but a starting point of 10:1 to 20:1 (dye:protein) is common.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Reaction Quenching:
 - To stop the labeling reaction, add the quenching buffer to the reaction mixture. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Collect the fractions containing the labeled protein, which will be visibly colored.

- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~554 nm).


Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a conceptual signaling pathway that can be studied using fluorescently labeled proteins.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for protein labeling with **Sulfo-Cy3(Me)COOH**.

[Click to download full resolution via product page](#)

Figure 2: Conceptual GPCR signaling pathway studied with a fluorescent ligand.

The use of **Sulfo-Cy3(Me)COOH**-labeled ligands allows for the direct visualization and quantification of ligand-receptor binding events at the cell surface, which is the initial step in many G-protein coupled receptor (GPCR) signaling cascades. This enables researchers to study receptor localization, trafficking, and downstream signaling events in real-time within living cells.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sulfo-Cy3(Me)COOH | C30H36N2O8S2 | CID 145709717 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulfo-Cy3(Me)COOH molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b12385879#sulfo-cy3-me-cooh-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com